Quantifiable Purity Advantage: Enantiomeric Purity ≥99.8% and Key Impurity Profiling for Maximized Crude Peptide Yield
Fmoc-Met-OH supplied under the Novabiochem® brand demonstrates a verified enantiomeric purity of ≥99.8% (a/a) and an HPLC purity of ≥99.0% (a/a) . This specification is critically differentiated by its quantified limits for specific, yield-reducing impurities: Fmoc-β-Ala-OH (≤0.1%), Fmoc-β-Ala-Met-OH (≤0.2%), and the deletion sequence-causing dipeptide Fmoc-Met-Met-OH (≤0.1%) [REFS-1, REFS-2]. In contrast, standard commercial grades of Fmoc-Met-OH often specify only ≥98.0% HPLC purity without such stringent limits on individual impurities .
| Evidence Dimension | Enantiomeric Purity and Specific Process-Related Impurities |
|---|---|
| Target Compound Data | Enantiomeric Purity: ≥99.8% (a/a); Fmoc-β-Ala-Met-OH: ≤0.2%; Fmoc-Met-Met-OH: ≤0.1% |
| Comparator Or Baseline | Standard commercial grade Fmoc-Met-OH (≥98.0% HPLC) |
| Quantified Difference | A ≥1.8% absolute increase in enantiomeric purity and a defined 0.2-0.3% reduction in specific, deleterious impurities. |
| Conditions | HPLC analysis as per manufacturer's (Novabiochem®) and generic (Sigma-Aldrich) Certificate of Analysis (CoA) specifications. |
Why This Matters
This matters because dipeptide impurities like Fmoc-Met-Met-OH act as chain terminators in SPPS, leading to deletion sequences that are difficult to separate from the target peptide, thereby directly lowering the yield of the desired high-purity product and increasing purification costs.
